molecular formula C11H8N2O B11908286 2-(8-Hydroxyquinolin-5-yl)acetonitrile

2-(8-Hydroxyquinolin-5-yl)acetonitrile

Cat. No.: B11908286
M. Wt: 184.19 g/mol
InChI Key: DWKVIBSCIQLUEW-UHFFFAOYSA-N
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Description

2-(8-Hydroxyquinolin-5-yl)acetonitrile is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydroxy group at the 8th position and the acetonitrile group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Hydroxyquinolin-5-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with a suitable alkylating agent such as bromoacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-Hydroxyquinolin-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(8-Hydroxyquinolin-5-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, anticancer, and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and fluorescent probes.

Mechanism of Action

The mechanism of action of 2-(8-Hydroxyquinolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group at the 8th position can chelate metal ions, leading to the inhibition of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-(8-Hydroxyquinolin-5-yl)acetonitrile can be compared with other similar compounds such as:

    8-Hydroxyquinoline: Lacks the acetonitrile group, which imparts different chemical properties and biological activities.

    2-(8-Hydroxyquinolin-5-yl)ethylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

    5,7-Dihydroxyquinoline: Contains additional hydroxy groups, resulting in different chemical behavior and biological effects.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(8-hydroxyquinolin-5-yl)acetonitrile

InChI

InChI=1S/C11H8N2O/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5H2

InChI Key

DWKVIBSCIQLUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CC#N

Origin of Product

United States

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